molecular formula C9H17ISi B12577620 Triethyl(3-iodoprop-1-yn-1-yl)silane CAS No. 612825-82-8

Triethyl(3-iodoprop-1-yn-1-yl)silane

Cat. No.: B12577620
CAS No.: 612825-82-8
M. Wt: 280.22 g/mol
InChI Key: XZYKTASGNSUOSJ-UHFFFAOYSA-N
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Description

Triethyl(3-iodoprop-1-yn-1-yl)silane is an organosilicon compound characterized by the presence of an iodine atom attached to a propynyl group, which is further bonded to a triethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl(3-iodoprop-1-yn-1-yl)silane typically involves the reaction of 3-iodopropyne with triethylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where the alkyne (3-iodopropyne) reacts with the silane (triethylsilane) under the influence of a platinum or rhodium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Triethyl(3-iodoprop-1-yn-1-yl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane or alkene derivatives.

    Oxidation Reactions: The alkyne group can be oxidized to form carbonyl compounds or carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are used under controlled conditions.

Major Products Formed

    Substitution: Formation of triethyl(3-chloroprop-1-yn-1-yl)silane or triethyl(3-aminoprop-1-yn-1-yl)silane.

    Reduction: Formation of triethyl(prop-1-yn-1-yl)silane or triethyl(prop-1-en-1-yl)silane.

    Oxidation: Formation of triethyl(3-oxoprop-1-yn-1-yl)silane or triethyl(3-carboxyprop-1-yn-1-yl)silane.

Scientific Research Applications

Triethyl(3-iodoprop-1-yn-1-yl)silane has a wide range of applications in scientific research:

    Biology: Employed in the synthesis of bioactive molecules and as a precursor for radiolabeled compounds in imaging studies.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which Triethyl(3-iodoprop-1-yn-1-yl)silane exerts its effects is primarily through its ability to participate in various chemical reactions. The iodine atom and the alkyne group provide reactive sites for nucleophilic substitution, reduction, and oxidation reactions. These reactions can lead to the formation of new chemical bonds and the modification of molecular structures, which are essential for its applications in synthesis and material science.

Comparison with Similar Compounds

Similar Compounds

  • Triethyl(3-bromoprop-1-yn-1-yl)silane
  • Triethyl(3-chloroprop-1-yn-1-yl)silane
  • Triethyl(3-fluoroprop-1-yn-1-yl)silane

Uniqueness

Triethyl(3-iodoprop-1-yn-1-yl)silane is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens. This property enhances its reactivity in substitution reactions and makes it a valuable intermediate in the synthesis of complex organic molecules. Additionally, the combination of the alkyne group and the triethylsilane moiety provides versatility in various chemical transformations.

Properties

CAS No.

612825-82-8

Molecular Formula

C9H17ISi

Molecular Weight

280.22 g/mol

IUPAC Name

triethyl(3-iodoprop-1-ynyl)silane

InChI

InChI=1S/C9H17ISi/c1-4-11(5-2,6-3)9-7-8-10/h4-6,8H2,1-3H3

InChI Key

XZYKTASGNSUOSJ-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C#CCI

Origin of Product

United States

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